Methyl 4-(aminomethyl)-1-naphthoate
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Overview
Description
Methyl 4-(aminomethyl)naphthalene-1-carboxylate is an organic compound with a naphthalene core structure. This compound is characterized by the presence of an aminomethyl group at the 4-position and a carboxylate ester group at the 1-position of the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)naphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method is the reaction of 4-(aminomethyl)naphthalene with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of methyl 4-(aminomethyl)naphthalene-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Methyl 4-(aminomethyl)naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to produce more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)naphthalene-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the naphthalene core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylmethylamine: Similar structure but lacks the ester group.
Methyl 1-naphthoate: Similar structure but lacks the aminomethyl group.
Naphthalene-1-carboxylic acid: Similar structure but lacks the ester and aminomethyl groups.
Uniqueness
Methyl 4-(aminomethyl)naphthalene-1-carboxylate is unique due to the presence of both the aminomethyl and ester groups on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8,14H2,1H3 |
InChI Key |
MOIDNYZZJLWUOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)CN |
Origin of Product |
United States |
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